1,1'-(Pyrazolidine-1,3-diyl)diethanone
Description
Historical Context of Pyrazolidine (B1218672) Scaffold Development
The exploration of pyrazole (B372694) chemistry dates back to 1883, when German chemist Ludwig Knorr first synthesized a pyrazolin-5-one derivative, giving the "pyrazole" name to this class of compounds. nih.gov This pioneering work laid the foundation for the investigation of related heterocyclic systems. The fully saturated analogue, pyrazolidine, emerged from subsequent research focused on creating and understanding five-membered heterocyclic compounds containing two adjacent nitrogen atoms.
Early synthetic methods for the pyrazolidine ring were crucial to its development. One of the oldest methods involves the reaction of 1,3-dihalopropanes with hydrazine (B178648). wikipedia.orgcsic.es This straightforward cyclization provides direct access to the parent pyrazolidine molecule. wikipedia.org Another significant approach is the oxidation of 1,3-diaminopropanes, a method that has been adapted for the large-scale industrial production of pyrazolidine. csic.esresearchgate.net These foundational syntheses enabled chemists to access the pyrazolidine core, paving the way for the creation and study of its numerous derivatives.
Structural Classification and Nomenclature of Pyrazolidines
Pyrazolidine is a saturated heterocyclic organic compound. wikipedia.orgnih.gov Its structure consists of a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. nih.gov This classifies it as an azacycloalkane, specifically the 1,2-diaza derivative of cyclopentane. nih.gov The parent compound, pyrazolidine, has the chemical formula C₃H₈N₂. wikipedia.orgnist.gov
According to IUPAC nomenclature, the numbering of the pyrazolidine ring begins at one of the nitrogen atoms and proceeds around the ring to give the second nitrogen atom the lowest possible number, which is 2. The remaining carbon atoms are then numbered 3, 4, and 5. Therefore, the parent compound is simply named pyrazolidine. wikipedia.org Substituents on the ring are named and numbered according to their position. For example, in the case of the subject of this article, 1,1'-(Pyrazolidine-1,3-diyl)diethanone, the "1,3-diyl" indicates that the pyrazolidine ring is attached at positions 1 and 3.
Significance of Pyrazolidine Ring Systems in Contemporary Organic Synthesis
The pyrazolidine scaffold is a versatile building block in modern organic synthesis. Its unique structural and electronic properties make it a valuable intermediate for constructing more complex molecular architectures, particularly other heterocyclic systems and biologically active molecules. nih.govnih.gov
Pyrazolidine derivatives are frequently used as precursors in the synthesis of pyrazoles, pyrazolines, and fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. csic.es The functionalization of the nitrogen atoms or the carbon backbone of the pyrazolidine ring allows for diverse chemical transformations. For instance, N-acylated pyrazolidines can serve as proline surrogates in peptidomimetics, highlighting their importance in medicinal chemistry. nih.gov The ability to generate functionalized pyrazolidines through methods like palladium-catalyzed carboamination and organocatalytic sequential reactions further underscores their utility as synthetic intermediates. organic-chemistry.org
Overview of N-Acylated Pyrazolidines, with Emphasis on this compound
N-acylation is a common and significant reaction in pyrazolidine chemistry, allowing for the modification of the ring's nitrogen atoms. nih.govsciforum.netchemistryviews.org This process involves the introduction of an acyl group (R-C=O) onto one or both nitrogen atoms, typically by reacting the pyrazolidine with an acylating agent like an acid chloride or anhydride (B1165640). sciforum.net These N-acylated derivatives, such as N-acyl pyrazolidines, often exhibit distinct chemical properties and serve as crucial intermediates in multi-step syntheses. nih.gov
A specific example of a di-acylated pyrazolidine is This compound . This compound features an ethanone (B97240) (acetyl) group attached to the nitrogen atom at position 1 and another ethanone group attached to the carbon atom at position 3 of the pyrazolidine ring. While detailed research on this specific molecule is limited in publicly available literature, its structure represents a derivative formed through the acylation of both a nitrogen and a carbon atom of the pyrazolidine scaffold. Such modifications are synthetically relevant for creating complex, highly functionalized molecules. The general stability and reactivity of such compounds are influenced by the presence of the two carbonyl groups.
Table 1: Properties of this compound
| Property | Data |
| IUPAC Name | This compound |
| CAS Number | 820972-87-0 bldpharm.com |
| Molecular Formula | C₇H₁₂N₂O₂ |
| Chemical Class | N-Acylated Pyrazolidine, Ketone, Amide bldpharm.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
820972-87-0 |
|---|---|
Molecular Formula |
C7H12N2O2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
1-(1-acetylpyrazolidin-3-yl)ethanone |
InChI |
InChI=1S/C7H12N2O2/c1-5(10)7-3-4-9(8-7)6(2)11/h7-8H,3-4H2,1-2H3 |
InChI Key |
YTJGFQUUCQHULX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCN(N1)C(=O)C |
Origin of Product |
United States |
Chemical Reactivity and Transformation of 1,1 Pyrazolidine 1,3 Diyl Diethanone
Reactivity at the Nitrogen Centers of the Pyrazolidine (B1218672) Ring
The two nitrogen atoms within the pyrazolidine ring are key centers of reactivity. Their nucleophilicity and the stability of the N-N bond are influenced by the electronic nature of their substituents.
The nitrogen-nitrogen bond is a defining feature of the pyrazolidine ring. While stable under many conditions, this bond can be cleaved under specific circumstances, often involving reductive or oxidative processes. For instance, certain vanadium complexes have been shown to mediate the cleavage of the N-N bond in 1,2-diarylhydrazines, a related class of compounds. nih.gov This suggests that transition metal catalysts could potentially facilitate the ring-opening of pyrazolidine derivatives.
Conversely, the formation of the N-N bond is a fundamental step in the synthesis of the pyrazolidine ring itself. One common synthetic route involves the reaction of 1,3-dihalopropanes with hydrazine (B178648) derivatives. csic.es Another approach is the anodic formation of the N-N bond from suitable dianilide precursors, presenting a sustainable method for constructing the pyrazolidine core. nih.gov
| Reaction Type | Description | Reference |
| N-N Bond Cleavage | Mediated by transition metal complexes, leading to ring opening. | nih.gov |
| N-N Bond Formation | Key step in pyrazolidine synthesis from 1,3-dihalopropanes and hydrazines. | csic.es |
| Anodic N-N Bond Formation | Electrochemical synthesis of the pyrazolidine ring from dianilides. | nih.gov |
The acetyl groups at the N1 and N3 positions of 1,1'-(Pyrazolidine-1,3-diyl)diethanone significantly influence the reactivity of the nitrogen atoms. As electron-withdrawing groups, they reduce the nucleophilicity of the nitrogens, making them less susceptible to electrophilic attack compared to unsubstituted pyrazolidines.
The nature of substituents on the pyrazole (B372694) ring, a related aromatic heterocycle, has been shown to modulate the basicity and acidity of the nitrogen atoms. nih.gov Electron-donating groups tend to increase the basicity of the ring, while electron-withdrawing groups increase the acidity of the N-H proton. nih.gov Although this compound is a saturated system, the electronic effects of the acetyl groups similarly impact the electron density at the nitrogen centers. Studies on other nitrogen heterocycles have also highlighted the significant role of substituent effects on their chemical behavior. mdpi.com
Reactivity at the Carbon Centers of the Pyrazolidine Ring
The carbon atoms of the pyrazolidine ring, particularly at the C3 and C5 positions, are susceptible to functionalization. The stereochemistry of these reactions is often a key consideration.
The functionalization of the C3 and C5 positions of the pyrazolidine ring can lead to the formation of stereoisomers. The stereochemical outcome of such reactions is influenced by the existing stereocenters in the molecule and the reaction conditions. For instance, in the synthesis of spiro[azetidine-2,3′-indoline]-2′,4-diones via the Staudinger reaction, the diastereoselectivity of the cycloaddition was found to be dependent on the method used for ketene (B1206846) generation. nih.gov This highlights the potential for controlling the stereochemistry at carbon centers adjacent to nitrogen.
While specific studies on the stereoselective functionalization of this compound are not prevalent, the principles of asymmetric synthesis in related heterocyclic systems suggest that chiral auxiliaries or catalysts could be employed to achieve high levels of stereocontrol.
The acetyl groups attached to the nitrogen atoms are themselves reactive functional groups. They can undergo a variety of transformations common to amides and ketones. For example, the acetyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding N-unsubstituted or mono-substituted pyrazolidine.
Furthermore, the carbonyl oxygen of the acetyl group can participate in cyclization reactions. The synthesis of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines from hydrazide-hydrazones in acetic anhydride (B1165640) demonstrates the reactivity of the acetyl moiety in forming new heterocyclic rings. mdpi.com
| Transformation | Description |
| Hydrolysis | Cleavage of the acetyl group to yield the corresponding amine. |
| Cyclization | Participation of the acetyl group in the formation of new heterocyclic rings. mdpi.com |
Rearrangement Reactions Involving the Pyrazolidine Core
Rearrangement reactions offer a powerful tool for modifying the carbon skeleton of a molecule. masterorganicchemistry.comyoutube.com In the context of the pyrazolidine core, rearrangements could potentially lead to ring expansion, ring contraction, or the migration of substituents.
While specific examples of rearrangement reactions involving this compound are not extensively documented in the literature, various named rearrangement reactions are known to occur in nitrogen-containing heterocycles. libretexts.orgslideshare.netyoutube.com For instance, the Beckmann rearrangement converts an oxime into an amide, a transformation that could be conceptually applied to a derivative of the pyrazolidine ring. libretexts.orgyoutube.com The driving force for such rearrangements is often the formation of a more stable intermediate, such as a tertiary carbocation. youtube.com The potential for such transformations within the pyrazolidine framework remains an area for further investigation.
Derivatization and Scaffold Expansion Strategies
Derivatization of the this compound core is a key strategy for generating structural diversity and accessing novel heterocyclic systems. These strategies often involve reactions that lead to the formation of fused or bicyclic pyrazolidine scaffolds, which are of significant interest in medicinal and materials chemistry. While specific literature on the derivatization of this compound is limited, the reactivity can be inferred from studies on analogous N-acylated pyrazolidine systems.
The synthesis of fused pyrazolidine systems from precursors analogous to this compound can be achieved through intramolecular cyclization reactions. These reactions typically involve the introduction of a reactive side chain onto one of the nitrogen atoms, which then undergoes a ring-closing reaction with the other nitrogen or a carbon atom of the pyrazolidine ring.
One plausible approach involves the selective modification of one of the acetyl groups to introduce a functionality capable of cyclization. For instance, α-halogenation of one acetyl group, followed by reaction with a binucleophile, could lead to the formation of a new fused ring.
Another strategy involves the reaction of a pyrazolidine derivative with a 1,3-bielectrophilic reagent. For example, the reaction of a 3-substituted-5-hydroxypyrazole with ethyl 2-acylacetates has been shown to yield pyrazolo[1,2-a]pyrazole-1,5(1H,5H)-diones ru.nl. This suggests that under appropriate conditions, the enolate of one of the acetyl groups in this compound could potentially react with a suitable electrophile to initiate a cyclization cascade, leading to a fused system.
A general representation of a potential synthetic route to a fused pyrazolidine system is depicted below:
Table 1: Representative Synthesis of a Fused Pyrazolidine System
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| 1H-3-Methyl-5-oxo-2-pyrazoline | Active Methylene Reagents (e.g., malononitrile) | Pyrazolo[1,2-a]pyrazole derivatives | Condensation/Cyclization ru.nl |
This table illustrates a known reaction for a related pyrazoline system, suggesting a potential pathway for this compound.
Detailed research on the synthesis of pyrazolo[1,2-a]pyrazole systems has demonstrated that the reactivity of the pyrazoline ring is directed towards the active C-4 center, which can act as a binucleophile ru.nl. In the case of this compound, the generation of an enolate from one of the acetyl groups could create a similar nucleophilic center, which could then react with an appropriate electrophile to construct a fused ring.
The construction of bicyclic pyrazolidine scaffolds from N-acylated pyrazolidines has been successfully achieved through intramolecular cyclization reactions involving N-acylhydrazonium ions. ru.nlresearchgate.net This strategy offers a versatile route to various bicyclic systems, including those with antibacterial properties. researchgate.net
A key approach involves the generation of an exocyclic N-acylhydrazonium ion from an N-acylated pyrazolidine precursor. ru.nl This intermediate can then undergo a π-cyclization reaction with a tethered nucleophile to form a new ring fused to the pyrazolidine core. For a molecule like this compound, one of the acetyl groups could be functionalized to introduce a π-nucleophile, such as an allyl or propargyl group. Subsequent acid-induced formation of an N-acylhydrazonium ion would trigger the intramolecular cyclization to yield a bicyclic pyrazolidinone.
The general scheme for this transformation can be outlined as follows:
Functionalization: Introduction of a π-nucleophilic group (e.g., allyl, propargyl) onto one of the acetyl groups of this compound.
Cyclization Precursor Formation: This step would yield a molecule with a tethered unsaturated bond.
Acid-Induced Cyclization: Treatment with a Lewis acid or a strong protic acid generates the N-acylhydrazonium ion, which is then attacked by the internal π-nucleophile to form the bicyclic scaffold. ru.nl
Table 2: Examples of Bicyclic Pyrazolidinone Synthesis via N-Acylhydrazonium Ion Cyclization
| Starting Material | π-Nucleophile | Acid Catalyst | Bicyclic Product | Reference |
| 1-Allyl-2-acyl-pyrazolidinone | Allylsilane | TiCl₄ | Fused bicyclic pyrazolidinone | ru.nl |
| 1-Propargyl-2-acyl-pyrazolidinone | Propargylsilane | BF₃·OEt₂ | Fused bicyclic pyrazolidinone | ru.nl |
This table provides examples from the literature for the synthesis of bicyclic pyrazolidinones from related N-acyl pyrazolidine derivatives.
The efficiency and outcome of these cyclization reactions are highly dependent on the nature of the π-nucleophile and the acid catalyst employed. ru.nl For instance, activated π-nucleophiles like allyl- and propargylsilanes have been shown to work well in these transformations. ru.nl The resulting bicyclic pyrazolidinone structures are valuable scaffolds for further chemical exploration and have been investigated for their biological activities. researchgate.net
Advanced Spectroscopic Characterization and Structural Analysis Methodologies for 1,1 Pyrazolidine 1,3 Diyl Diethanone
Principles of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. For 1,1'-(Pyrazolidine-1,3-diyl)diethanone, NMR is instrumental in assigning its stereochemistry and understanding its conformational dynamics. The pyrazolidine (B1218672) ring can exist in various conformations, and the substituents at positions 1 and 3 introduce stereocenters, leading to the possibility of different stereoisomers.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide fundamental information about the chemical environment of each nucleus. The chemical shifts (δ) of the protons and carbons in the pyrazolidine ring and the acetyl groups are indicative of their electronic surroundings and spatial arrangement. For instance, the protons on the pyrazolidine ring (at C4 and C5) would appear as multiplets due to spin-spin coupling, and their coupling constants (J-values) are crucial for determining the dihedral angles between them, which in turn helps to define the ring's conformation.
Advanced 2D NMR techniques are particularly valuable:
Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks, allowing for the assignment of protons on adjacent carbons within the pyrazolidine ring.
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, aiding in the unambiguous assignment of the ¹³C spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): Reveals long-range (2-3 bond) correlations between protons and carbons. This is useful for connecting the acetyl groups to the pyrazolidine ring nitrogen atoms.
Nuclear Overhauser Effect Spectroscopy (NOESY): Provides information about the spatial proximity of protons. NOE correlations between protons on the pyrazolidine ring and the acetyl groups can help determine the relative stereochemistry and preferred conformation in solution.
By analyzing the collective data from these NMR experiments, a detailed 3D model of the molecule in solution can be constructed, and the relative configurations of the stereocenters can be assigned.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| CH₃ (acetyl at N1) | 2.0 - 2.3 | s | - |
| CH₃ (acetyl at N3) | 2.0 - 2.3 | s | - |
| H3 | 4.0 - 4.5 | dd | J₃,₄a, J₃,₄b |
| H4a | 2.0 - 2.5 | m | J₄a,₄b, J₄a,₃, J₄a,₅a, J₄a,₅b |
| H4b | 1.8 - 2.3 | m | J₄b,₄a, J₄b,₃, J₄b,₅a, J₄b,₅b |
| H5a | 3.0 - 3.5 | m | J₅a,₅b, J₅a,₄a, J₅a,₄b |
Note: Predicted values are based on typical ranges for similar pyrazolidine derivatives and may vary depending on the solvent and specific conformation.
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also be used for conformational analysis. These techniques are complementary, as the selection rules for vibrational transitions differ.
For this compound, key functional groups that can be identified include:
C=O (Amide/Ketone): The two acetyl groups will give rise to strong C=O stretching vibrations. In IR spectra, these typically appear in the region of 1650-1700 cm⁻¹. The exact frequency can be influenced by the electronic environment and hydrogen bonding. The presence of two distinct C=O bands could indicate different conformations of the acetyl groups. In Raman spectra, the C=O stretch is also observable.
C-N (Amine/Amide): The C-N stretching vibrations of the pyrazolidine ring and the amide linkages will appear in the fingerprint region (typically 1000-1300 cm⁻¹).
C-H (Alkyl): Stretching and bending vibrations of the C-H bonds in the methyl groups and on the pyrazolidine ring will be observed. C-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ region.
Conformational changes in the pyrazolidine ring can lead to shifts in the vibrational frequencies of the ring modes. By comparing the experimental spectra with theoretical calculations for different possible conformers, it is possible to gain insight into the most stable conformation of the molecule. The low-frequency region of the Raman spectrum is particularly sensitive to skeletal vibrations and can be useful for studying conformational isomers.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| C=O (Amide) | Stretching | 1650 - 1700 |
| C-N | Stretching | 1000 - 1300 |
| CH₂ | Bending (Scissoring) | 1450 - 1470 |
Mass Spectrometry Techniques for Molecular Formula and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and molecular formula of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
For this compound, high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which allows for the determination of its elemental composition.
Electron Ionization (EI) or Electrospray Ionization (ESI) can be used to generate ions. The resulting mass spectrum will show a molecular ion peak ([M]⁺˙ or [M+H]⁺) corresponding to the mass of the entire molecule. The fragmentation of this molecular ion provides a unique fingerprint that can be used for structural elucidation.
Likely fragmentation pathways for this compound could include:
Loss of an acetyl group: Cleavage of the N-C(O) bond could lead to the loss of a ketene (B1206846) molecule (CH₂=C=O, 42 Da) or an acetyl radical (CH₃CO•, 43 Da).
Ring cleavage: The pyrazolidine ring can undergo fragmentation, leading to the formation of smaller, stable ions. Common pathways include the loss of ethene or other small neutral molecules.
McLafferty rearrangement: If sterically feasible, a hydrogen atom from the pyrazolidine ring could be transferred to one of the carbonyl oxygens, followed by cleavage of the N-N bond.
Tandem mass spectrometry (MS/MS) can be employed to isolate the molecular ion and induce its fragmentation, allowing for a more detailed analysis of the fragmentation pathways and the structures of the resulting fragment ions.
Table 3: Potential Fragment Ions in the Mass Spectrum of this compound
| m/z | Possible Fragment |
|---|---|
| [M]⁺˙ | Molecular Ion |
| [M - 42]⁺˙ | Loss of ketene |
| [M - 43]⁺ | Loss of acetyl radical |
| [M - 85]⁺ | Loss of both acetyl groups |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can provide precise information about bond lengths, bond angles, and torsion angles.
The resulting crystal structure would reveal:
The conformation of the pyrazolidine ring: Whether it adopts an envelope, twisted, or other conformation in the solid state.
The orientation of the acetyl groups: The relative positions of the two acetyl groups with respect to the pyrazolidine ring.
Intermolecular interactions: The packing of the molecules in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Research
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. Circular Dichroism (CD) spectroscopy is a prominent example and is a valuable tool for investigating the stereochemistry of chiral molecules in solution.
Since this compound is a chiral molecule, it is expected to be CD active. The amide chromophores of the acetyl groups will give rise to electronic transitions in the UV region that will exhibit CD signals. The sign and intensity of the Cotton effects in the CD spectrum are highly sensitive to the stereochemistry and conformation of the molecule.
By comparing the experimental CD spectrum with that predicted by quantum chemical calculations for different enantiomers and conformers, it is possible to:
Assign the absolute configuration: The calculated CD spectrum for the (R)-enantiomer will be a mirror image of that for the (S)-enantiomer. Matching the experimental spectrum to one of the calculated spectra allows for the assignment of the absolute configuration.
Study conformational changes: The CD spectrum can be sensitive to changes in the solution environment (e.g., solvent polarity, temperature), which can provide insights into the conformational flexibility of the molecule.
Vibrational Circular Dichroism (VCD), which measures the differential absorption of left and right circularly polarized infrared radiation, can also be a powerful tool for stereochemical analysis, providing complementary information to electronic CD.
Role of 1,1 Pyrazolidine 1,3 Diyl Diethanone As a Building Block and Molecular Scaffold in Advanced Organic Chemistry
Utility in the Synthesis of Complex Organic Molecules
The structural framework of 1,1'-(Pyrazolidine-1,3-diyl)diethanone, featuring a saturated five-membered diazacyclic core with two acetyl substituents, presents several reactive sites that could be exploited in the construction of more complex molecular architectures. The acetyl groups offer points for functionalization through various condensation reactions, while the pyrazolidine (B1218672) ring itself can serve as a chiral scaffold or be modified through ring-opening or expansion reactions.
Hypothetically, the enolates generated from the acetyl groups could participate in aldol reactions, Claisen condensations, or Michael additions, allowing for the introduction of new carbon-carbon bonds and the elaboration of side chains. The nitrogen atoms of the pyrazolidine ring could be further functionalized, potentially influencing the stereochemical outcome of reactions at adjacent centers.
Design and Synthesis of Diverse Heterocyclic Analogues
The pyrazolidine ring system is a foundational element in a vast array of heterocyclic compounds. This compound could serve as a versatile starting material for the synthesis of various fused and substituted heterocyclic systems.
For instance, the diacetyl groups could undergo intramolecular condensation reactions, potentially leading to the formation of bicyclic structures. Alternatively, reaction with dinucleophiles could pave the way for the construction of larger heterocyclic rings fused to the pyrazolidine core. The inherent reactivity of the pyrazolidine ring also allows for its conversion to other heterocyclic systems, such as pyrazoles or pyrimidines, through oxidation or rearrangement reactions.
Precursor for Azaproline Derivatives and Related Peptidomimetics
Azaproline, an analogue of the amino acid proline where the alpha-carbon is replaced by a nitrogen atom, is a valuable building block in the design of peptidomimetics with modified conformational properties and enhanced biological stability. The pyrazolidine scaffold of this compound bears a structural resemblance to the proline ring.
Through a series of synthetic transformations, including selective reduction of one of the acetyl groups to an ethylamino group and subsequent manipulation of the remaining acetyl group to a carboxylic acid, it is conceivable that this compound could be converted into novel azaproline derivatives. These derivatives, with their unique substitution patterns, could be incorporated into peptide chains to study their effects on peptide structure and function.
Applications in Ligand Design for Coordination Chemistry
The nitrogen atoms within the pyrazolidine ring and the oxygen atoms of the acetyl groups in this compound present potential coordination sites for metal ions. This makes the molecule an interesting candidate for the design of novel ligands in coordination chemistry.
Q & A
Q. What are the key synthetic routes for 1,1'-(Pyrazolidine-1,3-diyl)diethanone, and how are reaction conditions optimized?
The synthesis often involves multi-step reactions, such as radical additions or condensation with aldehydes. For example, a general procedure includes reacting a pyrazolidine precursor with acylating agents (e.g., acetyl chloride) under controlled temperatures (0–5°C) and using catalysts like aluminum chloride for Friedel-Crafts acylation . Purification typically employs silica gel chromatography (petroleum ether:ethyl acetate, 2:1 v/v) or recrystallization from acetone/chloroform . Optimization focuses on solvent choice, stoichiometry, and reaction time, monitored via TLC .
Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?
Essential methods include:
- Elemental Analysis : Validates empirical formula (e.g., C: 61.39%, H: 5.15%, N: 7.16% observed in similar compounds) .
- NMR Spectroscopy : - and -NMR identify functional groups and connectivity; DEPT-135 and HMBC resolve ambiguities in carbonyl and pyrazolidine moieties .
- Mass Spectrometry : Electron ionization (EI-MS) confirms molecular weight, with fragmentation patterns cross-referenced against databases like NIST .
Q. How is the compound stabilized during storage, and what are its degradation risks?
Stability is maintained by storing under inert gas (argon) at −20°C, avoiding light and moisture. Degradation risks include hydrolysis of the ketone groups or oxidation of the pyrazolidine ring. Accelerated stability studies under varying pH and temperature conditions are recommended, with HPLC monitoring .
Advanced Research Questions
Q. How can contradictions in spectroscopic or crystallographic data be resolved?
Discrepancies between experimental and theoretical data (e.g., bond lengths in X-ray structures) require cross-validation:
- Crystallography : Refinement using SHELXL software accounts for thermal motion and disorder .
- Computational Chemistry : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict NMR shifts and optimize geometry, identifying outliers .
- Statistical Analysis : Use R-factors and goodness-of-fit (GoF) metrics to assess model reliability .
Q. What mechanistic insights explain the compound’s reactivity in radical-mediated reactions?
The pyrazolidine ring’s nitrogen atoms act as radical stabilizers. For example, in radical additions (e.g., with allylbenzene), the reaction proceeds via initiation by DLP (diisopropyl peroxide), forming stabilized intermediates that undergo β-scission or recombination. ESR spectroscopy tracks radical intermediates, while kinetic studies (e.g., Eyring plots) elucidate activation parameters .
Q. What strategies improve enantioselective synthesis for chiral derivatives?
Enantiocontrol is achieved using chiral auxiliaries or catalysts. For instance, chiral anilines or naphthyridine-based ligands induce asymmetry during alkylidene transfer reactions. Optimization involves screening solvents (e.g., toluene vs. THF) and additives (e.g., chiral phosphines), with enantiomeric excess (ee) quantified via chiral HPLC or -NMR .
Q. How does computational modeling guide the design of derivatives with enhanced bioactivity?
QSPR (Quantitative Structure-Property Relationship) models predict pharmacokinetic properties (e.g., logP, solubility). Docking studies (AutoDock Vina) identify binding poses with biological targets (e.g., enzymes), while MD simulations assess stability over 100 ns trajectories. Case studies show nitro-to-amine reduction improves target affinity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
